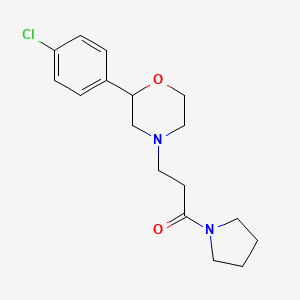
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C28H32N4O2, and its molecular weight is 460.59 g/mol.
Wirkmechanismus
The mechanism of action of N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves its binding to dopamine D2 receptors. The compound acts as an antagonist, which means it blocks the activity of dopamine at these receptors. This can have various effects on the brain and body, depending on the specific physiological and pathological processes involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific processes being studied. The compound has been shown to have effects on dopamine signaling, which can affect various neurological and psychiatric disorders. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can have additional effects on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that the compound is highly selective for dopamine D2 receptors, which makes it a useful tool compound for studying these receptors. Another advantage is that the compound has a high affinity for dopamine D2 receptors, which allows for precise control of receptor activity. One limitation is that the compound has limited solubility in water, which can make it difficult to work with in some experimental settings. Another limitation is that the compound has potential off-target effects on other neurotransmitter systems, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate the potential therapeutic applications of the compound for neurological and psychiatric disorders. Another direction is to investigate the potential use of the compound as a tool compound for studying dopamine D2 receptors in various physiological and pathological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and to identify any potential off-target effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-benzylpiperazine with 3-(furan-3-yl)propan-1-amine in the presence of acetic acid. The resulting intermediate is then reacted with 2-phenylethylamine and 1,1'-carbonyldiimidazole to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential applications in scientific research. The compound has been shown to have activity as a dopamine D2 receptor antagonist, which makes it a potential therapeutic agent for the treatment of neurological and psychiatric disorders. The compound has also been studied for its potential use as a tool compound for investigating the role of dopamine D2 receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-17-21-11-16-29-19-21)22-7-4-12-27(18-22)23-9-14-26(15-10-23)13-8-20-5-2-1-3-6-20/h1-3,5-6,11,16,19,22-23H,4,7-10,12-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYAMKZLDIFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)
![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)

![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)


![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)
![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)